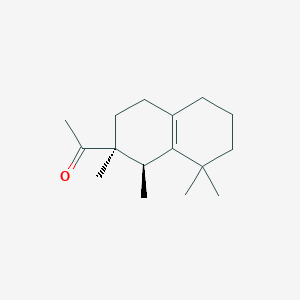
Ethanone, 1-((1R,2S)-1,2,3,4,5,6,7,8-octahydro-1,2,8,8-tetramethyl-2-naphthalenyl)-, rel-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanone, 1-((1R,2S)-1,2,3,4,5,6,7,8-octahydro-1,2,8,8-tetramethyl-2-naphthalenyl)-, rel- is a chemical compound that belongs to the family of ketones. It is commonly known as phytol, which is a natural constituent of chlorophyll. Phytol is widely used in various scientific research applications due to its unique properties.
科学的研究の応用
Phytol has numerous scientific research applications due to its unique properties. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. Phytol has also been used in the development of various drugs and pharmaceuticals. It is commonly used as a precursor for the synthesis of vitamin E and vitamin K1.
作用機序
Phytol exerts its biological effects through various mechanisms of action. It has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in regulating lipid metabolism and insulin sensitivity. Phytol also activates the Nrf2-Keap1 pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
Phytol has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are key factors in the development of various diseases such as cancer, diabetes, and cardiovascular diseases. Phytol has also been shown to have neuroprotective effects and can improve cognitive function.
実験室実験の利点と制限
Phytol has several advantages for lab experiments. It is readily available and can be synthesized easily. Phytol is also stable and can be stored for long periods without degradation. However, phytol has some limitations for lab experiments. It has low solubility in water, which can limit its use in aqueous solutions. Phytol can also be toxic at high concentrations, which can limit its use in cell culture experiments.
将来の方向性
There are several future directions for the research on phytol. One direction is to investigate the potential use of phytol as a therapeutic agent for various diseases such as cancer, diabetes, and cardiovascular diseases. Another direction is to study the effects of phytol on the gut microbiome and its potential use in the treatment of various gastrointestinal disorders. Additionally, further research is needed to understand the mechanism of action of phytol and its potential use in the development of novel drugs and pharmaceuticals.
Conclusion:
In conclusion, phytol is a unique chemical compound that has numerous scientific research applications. It can be synthesized easily and has several advantages for lab experiments. Phytol exerts its biological effects through various mechanisms of action and has several biochemical and physiological effects. Further research is needed to fully understand the potential use of phytol in various therapeutic applications and to develop novel drugs and pharmaceuticals based on its unique properties.
合成法
Phytol can be synthesized by the reduction of phytanic acid, which is obtained from the hydrolysis of chlorophyll. The reduction process involves the use of sodium borohydride or lithium aluminum hydride in the presence of a solvent such as methanol or ethanol. The reduction reaction results in the formation of phytol, which can then be purified using various chromatographic techniques.
特性
CAS番号 |
185429-83-8 |
|---|---|
製品名 |
Ethanone, 1-((1R,2S)-1,2,3,4,5,6,7,8-octahydro-1,2,8,8-tetramethyl-2-naphthalenyl)-, rel- |
分子式 |
C16H26O |
分子量 |
234.38 g/mol |
IUPAC名 |
1-[(1R,2S)-1,2,8,8-tetramethyl-1,3,4,5,6,7-hexahydronaphthalen-2-yl]ethanone |
InChI |
InChI=1S/C16H26O/c1-11-14-13(7-6-9-15(14,3)4)8-10-16(11,5)12(2)17/h11H,6-10H2,1-5H3/t11-,16+/m1/s1 |
InChIキー |
YQYKESUTYHZAGG-BZNIZROVSA-N |
異性体SMILES |
C[C@@H]1C2=C(CCCC2(C)C)CC[C@]1(C)C(=O)C |
SMILES |
CC1C2=C(CCCC2(C)C)CCC1(C)C(=O)C |
正規SMILES |
CC1C2=C(CCCC2(C)C)CCC1(C)C(=O)C |
その他のCAS番号 |
185429-83-8 |
ピクトグラム |
Environmental Hazard |
同義語 |
Georgywood |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



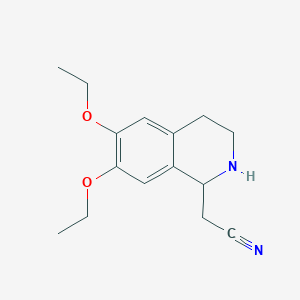
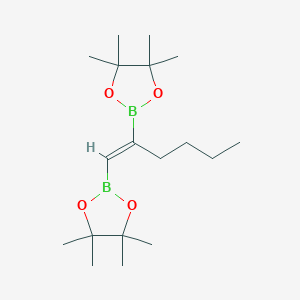
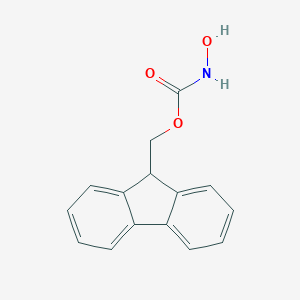




![tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate](/img/structure/B70790.png)
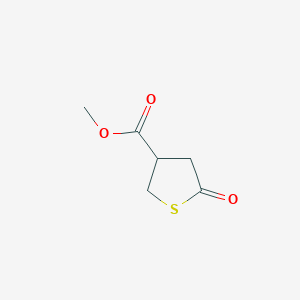
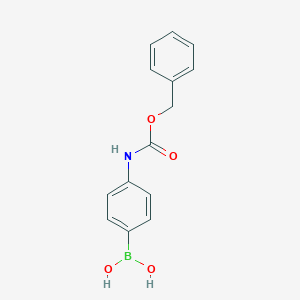

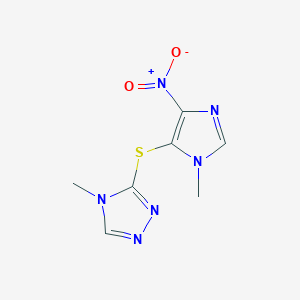
![(1R,2R,5S,6R)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B70803.png)
![2-(2-Aminobenzo[d]thiazol-4-yl)ethanol](/img/structure/B70805.png)